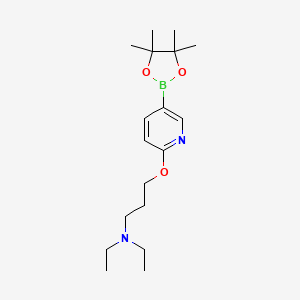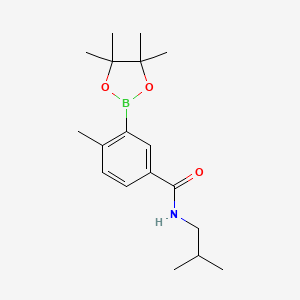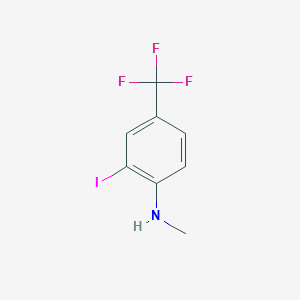
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine is a complex organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the iodination of a trifluoromethyl-substituted aromatic compound, followed by the introduction of the tetrahydropyran ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack and subsequent ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the trifluoromethyl group into other functional groups.
Substitution: The iodine atom can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of nucleophiles, resulting in diverse derivatives.
Applications De Recherche Scientifique
N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, particularly those involving halogenated compounds.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Mécanisme D'action
The mechanism by which N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated aromatic compounds and those containing trifluoromethyl groups, such as:
- N-(2-Bromo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
- N-(2-Chloro-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
- N-(2-Fluoro-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
Uniqueness
The uniqueness of N-(2-Iodo-4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions. Additionally, the combination of the trifluoromethyl group and the tetrahydropyran ring imparts distinct physicochemical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[2-iodo-4-(trifluoromethyl)phenyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3INO/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCSIBWOESRSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














